![molecular formula C14H8ClF3N2 B2969840 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile CAS No. 339010-55-8](/img/structure/B2969840.png)
2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 6-position . This compound is part of a class of compounds known as trifluoromethylpyridines, which are important ingredients for the development of agrochemical and pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with a trifluoromethyl group at the 5-position and a chlorine atom at the 6-position . The average mass of the compound is 181.543 Da and the monoisotopic mass is 180.990616 Da .Scientific Research Applications
Spectrophotometric Basicity Scale in Acetonitrile
A study conducted by Kaljurand et al. (2000) established a self-consistent spectrophotometric basicity scale in acetonitrile. This scale includes various bases, among them substituted pyridines, providing a span almost 12 pK(a) units wide. This research contributes to understanding the basicity of compounds, including those similar to 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile, in acetonitrile, aiding in the development of chemical synthesis and analysis methods. (Kaljurand et al., 2000)
Synthesis of Trifluoromethylated N-Heterocycles
Manjunath Channapur et al. (2019) described the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile as a versatile intermediate for producing trifluoromethylated N-heterocycles. This process underlines the importance of trifluoromethylated pyridine derivatives in creating complex molecules, potentially including structures related to the target compound, for applications in medicinal chemistry and material science. (Manjunath Channapur et al., 2019)
Molecular Docking and Screening of Pyridine Derivatives
A study by E. M. Flefel et al. (2018) synthesized and analyzed various pyridine derivatives, including their molecular docking towards specific proteins. This research provides insights into the potential biological activities of compounds similar to this compound, contributing to the development of new therapeutic agents. (E. M. Flefel et al., 2018)
Crystal Structure and Reaction Mechanism Investigation
Research by Chuanxiang Liu et al. (2013) explored the crystal structure and proposed a reaction mechanism for a compound structurally related to this compound. This study is crucial for understanding the chemical behavior and potential reactivity of similar compounds, providing a foundation for synthetic chemistry and material science applications. (Chuanxiang Liu et al., 2013)
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins in the cytoskeleton of certain organisms .
Mode of Action
It is speculated that it may affect spectrin-like proteins in the cytoskeleton of certain organisms . This interaction could lead to changes in the organism’s cellular structure and function .
Biochemical Pathways
It is known that similar compounds can inhibit the growth of strains that are resistant to certain fungicides .
Result of Action
It is known that similar compounds can inhibit the growth of certain organisms .
Action Environment
It is known that similar compounds can exhibit some systemic activity as they move through certain parts of organisms .
properties
IUPAC Name |
2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c15-13-11(14(16,17)18)6-7-12(20-13)10(8-19)9-4-2-1-3-5-9/h1-7,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRHOIHJYAPIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NC(=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


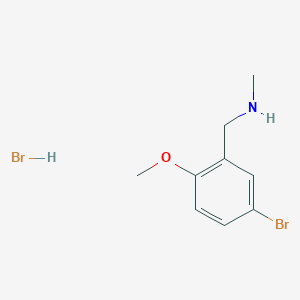

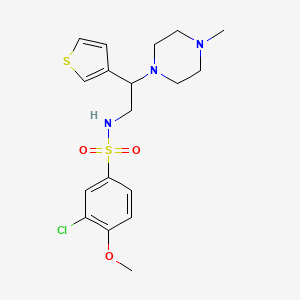
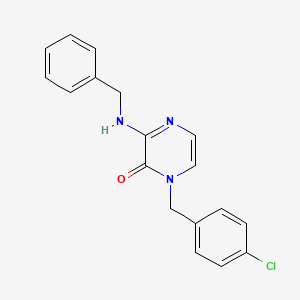
![N-benzyl-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]acetamide](/img/no-structure.png)
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969766.png)
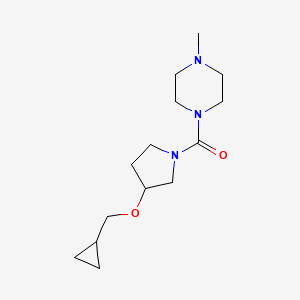
![[4-(2-Chlorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2969772.png)

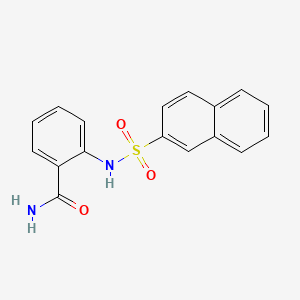
![5-Azaspiro[3.4]octane hydrochloride](/img/structure/B2969777.png)
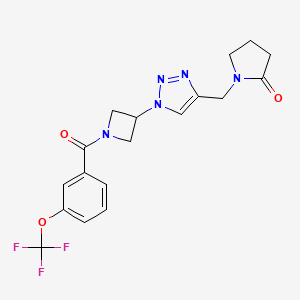
![1-[1-(Triazol-1-yl)cyclopropyl]ethanamine;dihydrochloride](/img/structure/B2969779.png)